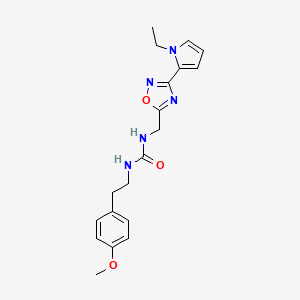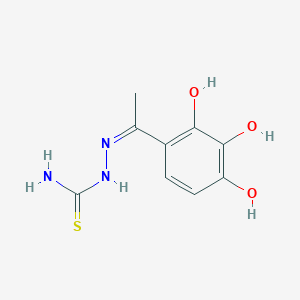
(Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide: is an organic compound characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a 2,3,4-trihydroxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 2,3,4-trihydroxyacetophenone with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazinecarbothioamide moiety, potentially converting it to hydrazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学研究应用
Chemistry
In chemistry, (Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has potential as an antioxidant due to the presence of multiple hydroxyl groups. It can scavenge free radicals and protect cells from oxidative stress, making it a candidate for further studies in cellular biology and biochemistry.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests possible activity as an anti-inflammatory or anticancer agent, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, particularly those requiring antioxidant properties. It may also find applications in the formulation of coatings and polymers.
作用机制
The mechanism by which (Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide exerts its effects is primarily through its interaction with free radicals and reactive oxygen species. The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing cellular damage. Additionally, the hydrazinecarbothioamide moiety may interact with various enzymes and proteins, modulating their activity and contributing to the compound’s biological effects.
相似化合物的比较
Similar Compounds
2,3,4-Trihydroxyacetophenone: Shares the phenolic structure but lacks the hydrazinecarbothioamide group.
Thiosemicarbazide: Contains the hydrazinecarbothioamide moiety but lacks the phenolic structure.
Hydroquinone: Another phenolic compound with antioxidant properties but a simpler structure.
Uniqueness
(Z)-2-(1-(2,3,4-trihydroxyphenyl)ethylidene)hydrazinecarbothioamide is unique due to the combination of its phenolic and hydrazinecarbothioamide functionalities. This dual nature allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various fields
属性
IUPAC Name |
[(Z)-1-(2,3,4-trihydroxyphenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-4(11-12-9(10)16)5-2-3-6(13)8(15)7(5)14/h2-3,13-15H,1H3,(H3,10,12,16)/b11-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCXUXKLHMKBGN-WCIBSUBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=C(C(=C(C=C1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=C(C(=C(C=C1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol](/img/structure/B2742640.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2742641.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)
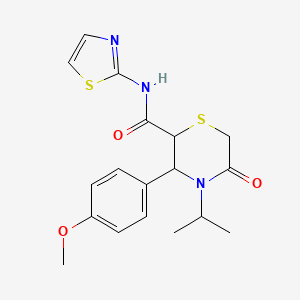
![1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2742646.png)
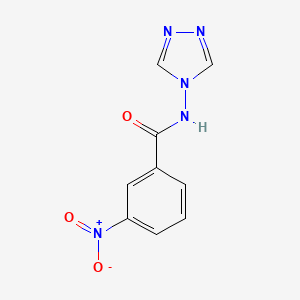
![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)
![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1,4-diazepane](/img/structure/B2742654.png)
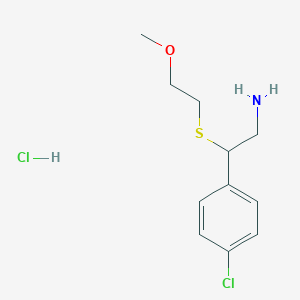
![N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2742656.png)
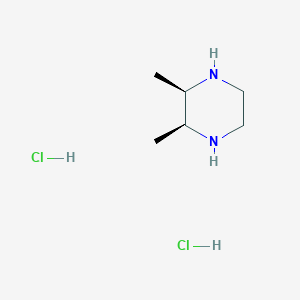
![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)
